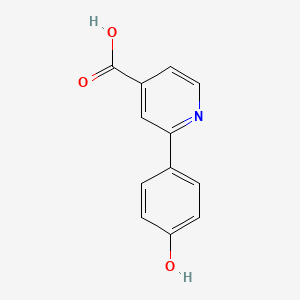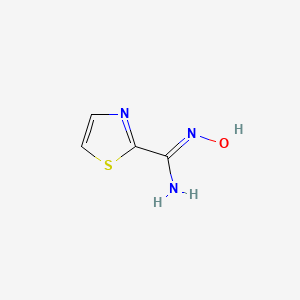
4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluoro-4-hydroxyphenyl)picolinic acid, also known as 3-Fluoro-4-hydroxyphenylpicolinic acid (FHPA), is a synthetic organic compound with a molecular weight of 190.11 g/mol. FHPA is a member of the picolinic acid family, characterized by its ability to form strong chelates with metal ions. It has a variety of applications in scientific research, such as in the synthesis of other compounds, as a ligand in metal-catalyzed reactions, and as a chelating agent in biochemical assays.
科学的研究の応用
FHPA has a variety of applications in scientific research. It is used as a ligand in metal-catalyzed reactions, such as the synthesis of other compounds, as well as in the detection of metal ions. It is also used as a chelating agent in biochemical assays, such as in the determination of protein-metal interactions. Additionally, FHPA has been used in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs.
作用機序
FHPA acts as a chelating agent, forming strong complexes with metal ions. These complexes can be used to detect metal ions in solution, as well as to catalyze reactions. Additionally, FHPA can bind to proteins and other biomolecules, allowing for the study of protein-metal interactions.
Biochemical and Physiological Effects
FHPA has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, FHPA has been used to reduce the toxicity of metal ions, such as copper and iron. Additionally, FHPA has been used to increase the solubility of hydrophobic compounds, such as lipids and proteins. Finally, FHPA has been used to inhibit the growth of certain bacteria, such as Escherichia coli.
実験室実験の利点と制限
FHPA has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can form strong complexes with a variety of metal ions. Additionally, FHPA is non-toxic and has a low environmental impact.
However, there are some limitations to using FHPA in laboratory experiments. It is not as stable as other chelating agents, and its complexes with metal ions can be easily broken. Additionally, FHPA can interfere with certain biochemical assays, such as those involving protein-metal interactions.
将来の方向性
FHPA has a variety of potential future applications. It could be used to develop new metal-catalyzed reactions, or to develop new chelating agents with improved stability. Additionally, FHPA could be used to develop new antibiotics or anti-cancer drugs. Finally, FHPA could be used to develop new methods for the detection of metal ions, or to study the effects of metal ions on protein-metal interactions.
合成法
FHPA is produced through a three-step synthesis. The first step involves the condensation of 3-fluoro-4-hydroxybenzaldehyde and picolinic acid, followed by the addition of hydrochloric acid and a base (such as NaOH or KOH). The second step involves the reaction of the resulting product with a strong acid (such as sulfuric acid or hydrochloric acid), which leads to the formation of FHPA. The third step involves the purification of the product by recrystallization.
特性
IUPAC Name |
4-(3-fluoro-4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(1-2-11(9)15)8-3-4-14-10(6-8)12(16)17/h1-6,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDBXJWDBFXKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethyl 5-oxo-4,5-dihydro-1H-[1,2,4]triazole-3-carboxylate](/img/structure/B6300203.png)
